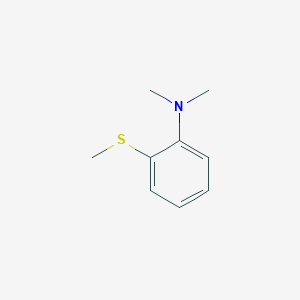

N,N-Dimethyl-2-(methylthio)aniline

Description

Structure

3D Structure

Properties

CAS No. |

2388-50-3 |

|---|---|

Molecular Formula |

C9H13NS |

Molecular Weight |

167.27 g/mol |

IUPAC Name |

N,N-dimethyl-2-methylsulfanylaniline |

InChI |

InChI=1S/C9H13NS/c1-10(2)8-6-4-5-7-9(8)11-3/h4-7H,1-3H3 |

InChI Key |

BMVUVEYWVYKKNB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC=C1SC |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethyl 2 Methylthio Aniline and Its Derivatives

Direct Methylation Approaches for Substituted Anilines

Direct methylation of anilines presents a straightforward pathway to N,N-dimethylated products. This approach often utilizes a methylating agent in the presence of a catalyst to facilitate the reaction.

Platinum-Catalyzed Methylation Procedures

A notable method for the methylation of anilines involves the use of a heterogeneous platinum on carbon (Pt/C) catalyst. rsc.org This procedure employs formic acid as the methyl source in conjunction with a hydrosilane reductant. rsc.org The commercially available Pt/C catalyst demonstrates efficacy in methylating both primary and secondary anilines. rsc.org Key advantages of this method include its operational simplicity, high turnover number (TON), the ready availability of the catalyst, and good compatibility with various functional groups. rsc.org

Reductive Methylation using Formic Acid and Hydrosilanes

Reductive methylation offers another viable route, utilizing formic acid as a C1 source and a hydrosilane, such as polymethylhydrosiloxane (B1170920) (PMHS), as the reductant. rhhz.net This process can be catalyzed by a simple inorganic base like potassium phosphate (B84403) (K₂HPO₄) and is notable for its tolerance to air. rhhz.net Mechanistic studies suggest the reaction proceeds through a silyl (B83357) formate (B1220265) and subsequent acetal (B89532) intermediate, which then reacts with the amine to form the N-methylated product. rhhz.net While this method has been demonstrated for various anilines, the direct application to 2-(methylthio)aniline (B147308) to produce N,N-dimethyl-2-(methylthio)aniline would be a logical extension.

The traditional Eschweiler-Clarke reaction also provides a classic method for the methylation of primary and secondary amines using excess formic acid and formaldehyde. wikipedia.org This reaction proceeds via the formation of an imine with formaldehyde, which is then reduced by formic acid. wikipedia.org A significant advantage of this method is that it selectively produces tertiary amines without the formation of quaternary ammonium (B1175870) salts. wikipedia.org

Table 1: Comparison of Direct Methylation Methods

| Method | Catalyst/Reagents | Key Features |

|---|---|---|

| Platinum-Catalyzed Methylation | Pt/C, Formic Acid, Hydrosilane | Heterogeneous catalysis, high TON, operational simplicity. rsc.org |

| Reductive Methylation | K₂HPO₄, Formic Acid, PMHS | Transition-metal-free, air-tolerant. rhhz.net |

| Eschweiler-Clarke Reaction | Formic Acid, Formaldehyde | No quaternary salt formation, classic method. wikipedia.org |

Routes from Precursor Aniline (B41778) Derivatives

When direct methylation is not ideal, multi-step syntheses commencing with precursor aniline derivatives provide alternative pathways.

Alkylation Reactions of 2-(Methylthio)aniline

The synthesis of this compound can be readily achieved through the direct alkylation of 2-(methylthio)aniline. This precursor, 2-(methylthio)aniline, is commercially available. nih.gov The alkylation can be carried out using a suitable methylating agent, such as methyl iodide, in the presence of a base. shaalaa.comvedantu.com The reaction proceeds by the nucleophilic attack of the amine on the methylating agent, leading to the sequential formation of N-methyl-2-(methylthio)aniline and finally this compound. The choice of base and reaction conditions can be optimized to favor the desired dimethylated product.

Alkali-Mediated Ring-Opening and Alkylation of Heterocycles

While not a direct route to this compound, alkali-mediated ring-opening of certain nitrogen-containing heterocycles followed by alkylation represents a potential, albeit more complex, synthetic strategy for preparing substituted anilines. For instance, the alkylative ring-opening of activated aziridines with nucleophiles provides a pathway to N-alkylated amines. nih.gov Although this specific approach for the target molecule is not explicitly detailed in the provided context, it represents a broader synthetic principle that could be adapted.

Derivatization Strategies for Functional Analogs

The synthesis of functional analogs of this compound can be accomplished by introducing various substituents onto the aromatic ring or by modifying the existing functional groups. For example, a derivative, N,N-Dimethyl-2-[(1E)-({[(methylsulfanyl)methanethioyl]amino}imino)methyl]aniline, has been synthesized by reacting 2-dimethylaminobenzaldehyde with S-methyldithiocarbazate. researchgate.net This demonstrates how the core N,N-dimethylaniline structure can be elaborated to create more complex molecules with potentially interesting properties.

Synthesis of this compound Schiff Base Derivatives

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. The compound this compound is a tertiary amine, meaning the nitrogen atom is bonded to two methyl groups and the phenyl ring, and it lacks the necessary N-H protons for condensation with an aldehyde. Therefore, this compound cannot directly form Schiff bases.

However, the corresponding primary amine, 2-(methylthio)aniline, is a common precursor for the synthesis of a wide range of Schiff base derivatives. ajol.inforesearchgate.net These reactions involve the condensation of 2-(methylthio)aniline or its substituted forms with various aldehydes.

A general method for synthesizing these Schiff bases involves refluxing equimolar amounts of a 2-(methylthio)aniline derivative and an appropriate aldehyde. ajol.info The reaction is typically carried out in a solvent mixture, such as ethanol (B145695) and dichloromethane, for several hours. ajol.info Upon completion, the solvent is reduced, and the resulting precipitate is collected by filtration, washed, and dried. ajol.info

Researchers have successfully synthesized and characterized several Schiff bases derived from 2-(methylthio)aniline and various salicylaldehydes. For instance, the reaction between substituted 2-(methylthio)anilines and p-methoxysalicylaldehyde yields a series of Schiff bases. ajol.info Similarly, halogenated salicylaldehydes have been used to create corresponding Schiff base ligands, such as 5-bromo-N-[2-(methylthio)-phenyl]salicylaldimine and 3,5-dichloro-N-[2-(methylthio)phenyl]salicylaldimine. researchgate.net The formation of the characteristic azomethine (C=N) group is confirmed using spectroscopic techniques like FT-IR, which shows a distinct absorption peak for the C=N stretch. ajol.infointernationaljournalcorner.com

Table 1: Examples of Schiff Bases Derived from 2-(methylthio)aniline and Aldehydes

| 2-(Methylthio)aniline Derivative | Aldehyde | Resulting Schiff Base | Reference |

| 2-(Methylthio)aniline | p-Methoxysalicylaldehyde | (E)-2-((2-(methylthio)phenylimino)methyl)-5-methoxyphenol | ajol.info |

| 4-Methyl-2-(methylthio)aniline | p-Methoxysalicylaldehyde | (E)-2-((4-methyl-2-(methylthio)phenylimino)methyl)-5-methoxyphenol | ajol.info |

| 4-Methoxy-2-(methylthio)aniline | p-Methoxysalicylaldehyde | (E)-5-methoxy-2-((4-methoxy-2-(methylthio)phenylimino)methyl)phenol | ajol.info |

| 4-Chloro-2-(methylthio)aniline | p-Methoxysalicylaldehyde | (E)-2-((4-chloro-2-(methylthio)phenylimino)methyl)-5-methoxyphenol | ajol.info |

| 2-(Methylthio)aniline | 5-Bromosalicylaldehyde | 5-bromo-N-[2-(methylthio)-phenyl]salicylaldimine | researchgate.net |

| 2-(Methylthio)aniline | 3,5-Dichlorosalicylaldehyde | 3,5-dichloro-N-[2-(methylthio)phenyl]salicylaldimine | researchgate.net |

| 2-(Methylthio)aniline | 2-Pyridinecarboxaldehyde | 2-pyridyl-N-(2'-methylthiophenyl)methyleneimine | sciensage.info |

Preparation of Substituted this compound Derivatives

Derivatives of this compound can be prepared through various synthetic routes, including electrophilic aromatic substitution on the phenyl ring or reactions involving the nitrogen or sulfur atoms.

Electrophilic Aromatic Substitution: Like other activated aniline compounds, the benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution. Reactions such as nitration and sulfonation can introduce functional groups onto the ring, leading to a variety of substituted derivatives. smolecule.com For example, the nitration of N,N-dimethylaniline is a well-established procedure that typically involves using a nitrating mixture of nitric acid and sulfuric acid at low temperatures to yield m-nitrodimethylaniline. orgsyn.org A similar methodology could be applied to this compound, with the position of substitution being directed by the existing dimethylamino and methylthio groups.

N-Oxide Formation: Tertiary amines, including substituted N,N-dimethylanilines, can be oxidized to form N-oxides. The preparation of N,N-dimethylaniline N-oxides has been described, and this method can be extended to this compound. researchgate.net This reaction typically involves an oxidizing agent that converts the nitrogen atom of the dimethylamino group into an N-oxide functionality.

Methylation Reactions: this compound can potentially undergo further methylation. smolecule.com While the nitrogen is already fully methylated, the sulfur atom of the methylthio group is susceptible to S-methylation. The choice of the methylating agent can influence whether the reaction occurs at the nitrogen or sulfur atom in related aniline compounds. smolecule.com For the synthesis of N,N-dimethylaniline derivatives from primary or secondary anilines, dimethyl carbonate (DMC) has been used as an effective and environmentally safer methylating agent in the presence of various catalysts. researchgate.net

Table 2: Potential Reactions for Derivatization of this compound

| Reaction Type | Reagents/Conditions | Potential Product Type | Reference |

| Nitration | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Nitro-substituted this compound | smolecule.comorgsyn.org |

| N-Oxidation | Oxidizing Agent (e.g., H₂O₂, peroxy acids) | This compound N-oxide | researchgate.net |

| S-Methylation | Methylating Agent (e.g., Methyl Iodide) | S-methylated salt of this compound | smolecule.com |

| N-Methylation of Anilines | Dimethyl Carbonate (DMC), Catalyst | N,N-Dimethylaniline derivatives | researchgate.net |

Advanced Spectroscopic and Structural Characterization of N,n Dimethyl 2 Methylthio Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. Both one-dimensional and two-dimensional NMR techniques have been employed to elucidate the structure of N,N-Dimethyl-2-(methylthio)aniline.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of this compound have been recorded, typically in deuterated chloroform (B151607) (CDCl₃).

The ¹H NMR spectrum exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the range of δ 7.22 – 6.81 ppm. A sharp singlet for the six protons of the N,N-dimethyl group is observed at approximately δ 2.76 ppm. Another singlet, corresponding to the three protons of the methylthio group, is found at around δ 2.44 ppm. rsc.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The signals for the carbon atoms of the benzene ring are observed in the aromatic region of the spectrum. Specific chemical shifts have been reported at δ 150.88, 134.28, 124.82, 124.55, 123.89, and 119.05 ppm. The carbon of the N,N-dimethyl groups gives a signal at approximately δ 44.27 ppm, while the methylthio carbon appears at around δ 14.71 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.22 – 6.81 (m) | 150.88, 134.28, 124.82, 124.55, 123.89, 119.05 |

| N(CH₃)₂ | 2.76 (s) | 44.27 |

| SCH₃ | 2.44 (s) | 14.71 |

Data sourced from a study on the methylation of aromatic amines. rsc.org

Two-Dimensional (2D) NMR Techniques

To further confirm the assignments of the ¹H and ¹³C NMR spectra and to elucidate the connectivity within the molecule, various 2D NMR techniques are utilized. These include COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy).

COSY: The COSY spectrum reveals correlations between coupled protons. In the case of this compound, this would primarily show correlations among the aromatic protons, helping to delineate their specific positions on the ring.

HSQC: The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the carbon signals based on the known proton shifts. For example, it would show a correlation between the singlet at δ 2.76 ppm and the carbon signal at δ 44.27 ppm, confirming the N(CH₃)₂ assignment.

NOESY: The NOESY spectrum provides information about protons that are close in space, even if they are not directly bonded. This can be used to confirm the ortho positioning of the dimethylamino and methylthio groups on the aniline (B41778) ring by observing a Nuclear Overhauser Effect between the N-methyl protons and the protons on the adjacent aromatic carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This aids in the unambiguous assignment of the carbon signals.

Analysis of Chemical Shifts and Correlation with Molecular Structure

The chemical shifts observed in the NMR spectra are highly dependent on the electronic environment of the nuclei. The presence of the electron-donating dimethylamino group and the methylthio group influences the chemical shifts of the aromatic protons and carbons. The ortho-substitution pattern leads to a complex splitting pattern for the aromatic protons due to their differing electronic environments.

Systematic studies have shown that an alkylthio group can behave as a weak electron-withdrawing group in a simple aniline system. researchgate.net This is reflected in the downfield shift of the ortho and para carbons relative to aniline itself. The specific chemical shifts are a result of the interplay between the inductive and resonance effects of both the dimethylamino and methylthio substituents.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its various functional groups. Key expected vibrational frequencies include:

C-H stretching vibrations: Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear in the 2850-2960 cm⁻¹ region.

C=C stretching vibrations: Aromatic ring stretching vibrations usually occur in the region of 1450-1600 cm⁻¹.

C-N stretching vibrations: The stretching vibration of the aromatic C-N bond is expected in the 1250-1360 cm⁻¹ range.

C-S stretching vibrations: The C-S stretching vibration is typically weaker and found in the 600-800 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show bands corresponding to the various vibrational modes of the molecule. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the benzene ring are often more prominent in the Raman spectrum. The NO₂ stretching mode, while not present in this molecule, is a known good indicator of solvent polarity in related compounds, with its vibrational frequency shifting in different solvent environments. nih.gov This highlights the sensitivity of Raman spectroscopy to the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of such a compound is expected to be dominated by π→π* and n→π* transitions. The benzene ring and the sulfur atom's lone pair electrons are the primary chromophores. The N,N-dimethylamino group acts as a strong auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption.

For context, N,N-Dimethylaniline exhibits absorption maxima at approximately 251 nm and 298 nm. aatbio.comphotochemcad.com The peak at the shorter wavelength can be attributed to a high-energy π→π* transition within the benzene ring, while the peak at the longer wavelength is characteristic of an n→π* transition, involving the non-bonding electrons of the nitrogen atom. aatbio.com The presence of the methylthio group at the ortho position is expected to cause a bathochromic (red) shift in these absorptions due to the electron-donating nature of the sulfur atom's lone pairs, which extend the conjugated system.

The expected electronic transitions for this compound are summarized in the table below based on the analysis of related compounds.

| Expected Electronic Transition | Associated Chromophore/Functional Group | Anticipated Wavelength Region |

| π→π | Phenyl ring, C=C bonds | Shorter wavelength UV region |

| n→π | N,N-dimethylamino group, Methylthio group | Longer wavelength UV region |

It is important to note that the solvent environment can influence the position and intensity of these absorption bands.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₉H₁₃NS, giving it a molecular weight of 167.27 g/mol . chemicalbook.comguidechem.com

While a specific mass spectrum for this compound is not available, the fragmentation pattern can be predicted based on the known fragmentation of anilines and sulfides. The initial step in electron ionization (EI) mass spectrometry is the formation of a molecular ion [M]⁺•, which for this compound would have a mass-to-charge ratio (m/z) of 167.

Key fragmentation pathways would likely involve:

Alpha-cleavage: The cleavage of the C-N bond of the dimethylamino group, leading to the loss of a methyl radical (•CH₃) to form a stable ion at m/z 152.

Loss of the methylthio group: Cleavage of the C-S bond could result in the loss of a methylthio radical (•SCH₃), although this is generally less favorable than cleavage adjacent to nitrogen.

Fragmentation of the dimethylamino group: Loss of larger fragments from the dimethylamino group is also possible.

For comparison, the mass spectrum of the related compound 2-(Methylthio)aniline (B147308) (C₇H₉NS, molecular weight 139.22 g/mol ) shows a strong molecular ion peak at m/z 139. nih.govnist.gov A significant fragment is observed at m/z 124, corresponding to the loss of a methyl group (•CH₃). nih.govchemicalbook.com This supports the likelihood of a similar initial fragmentation for this compound.

A table of expected major fragments for this compound is presented below.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 167 | [C₉H₁₃NS]⁺• | - (Molecular Ion) |

| 152 | [C₈H₁₀NS]⁺ | •CH₃ |

| 122 | [C₈H₁₀N]⁺ | •SCH₃ |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on molecular conformation, bond lengths, and bond angles.

As of the latest available data, a crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other reviewed scientific literature. Therefore, a detailed analysis of its solid-state structure, including specific dihedral angles, bond lengths, and angles, cannot be provided at this time.

For illustrative purposes, crystallographic data for a more complex derivative, N,N-Dimethyl-2-[(1E)-({[(methylsulfanyl)methanethioyl]amino}imino)methyl]aniline, has been published. researchgate.netamanote.com This compound crystallizes in the monoclinic space group C2/c with specific unit cell dimensions. researchgate.net However, due to the significant structural differences, these data cannot be used to accurately represent the solid-state structure of this compound.

Determination of Molecular Conformation and Dihedral Angles

Without experimental X-ray crystallographic data, the precise molecular conformation and dihedral angles of this compound in the solid state remain undetermined. Theoretical modeling could provide insights into the preferred conformation, which would be a balance of steric and electronic effects between the N,N-dimethylamino and methylthio groups at the ortho positions.

Analysis of Bond Lengths and Angles

A detailed analysis of bond lengths and angles requires experimental data from X-ray crystallography. As this is not currently available for this compound, a table of its specific bond parameters cannot be compiled.

Chemical Reactivity and Mechanistic Studies of N,n Dimethyl 2 Methylthio Aniline

Oxidation Reactions of the Thioether Moiety

The sulfur atom of the methylthio group in N,N-Dimethyl-2-(methylthio)aniline is susceptible to oxidation, a common reaction for thioethers. This process typically occurs in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The nature of the oxidant and the reaction conditions determine the final product.

Formation of Sulfoxides and Sulfones

The oxidation of the thioether moiety involves the conversion of the sulfide (B99878) to a sulfoxide and subsequently to a sulfone. This transformation significantly alters the electronic properties of the substituent, changing it from an electron-donating group to an electron-withdrawing group.

Sulfoxide Formation: Treatment with a mild oxidizing agent, such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂), typically results in the formation of N,N-Dimethyl-2-(methylsulfinyl)aniline (the sulfoxide). This reaction introduces a stereocenter at the sulfur atom.

Sulfone Formation: The use of stronger oxidizing agents, or an excess of a milder one, leads to the formation of N,N-Dimethyl-2-(methylsulfonyl)aniline (the sulfone). Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA), or excess hydrogen peroxide. The resulting sulfonyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the benzene (B151609) ring of this compound is influenced by the directing effects of both the dimethylamino and methylthio substituents.

Directing Effects of Amino and Methylthio Groups

Both the -N(CH₃)₂ and -SCH₃ groups are ortho, para-directing substituents due to their ability to donate electron density to the aromatic ring via resonance. The dimethylamino group is a very strong activating group, while the methylthio group is a moderately activating one.

Under neutral or basic conditions, the powerful activating and ortho, para-directing effect of the dimethylamino group dominates. Therefore, electrophilic attack is expected to occur primarily at the positions ortho and para to the amino group. Given that the 2-position is blocked by the methylthio group, substitution would be directed to the 4-position (para) and the 6-position (ortho). Steric hindrance from the adjacent methylthio group might reduce the yield of the 6-substituted product compared to the 4-substituted one. For instance, in halogenation reactions with reagents like N-bromosuccinimide (NBS) in a non-acidic solvent, the major product would likely be 4-bromo-N,N-dimethyl-2-(methylthio)aniline. lookchem.com

However, under strongly acidic conditions, such as those used for nitration (a mixture of concentrated nitric and sulfuric acids), the reaction outcome changes dramatically. The basic nitrogen atom of the dimethylamino group is protonated to form an anilinium ion, -N⁺H(CH₃)₂. stackexchange.comyoutube.com This protonated group is strongly deactivating and meta-directing via the inductive effect. stackexchange.comorgsyn.orgdoubtnut.com Consequently, it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the position meta to itself, which is the 5-position. The methylthio group at position 2 would direct ortho and para, to positions 3 and 6, and position 4 respectively. The strong meta-directing influence of the anilinium ion typically overrides the weaker directing effect of the methylthio group, leading to the formation of N,N-dimethyl-5-nitro-2-(methylthio)aniline as the major product. stackexchange.comdoubtnut.com

| Reaction | Reagents | Major Product Position | Rationale |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 5-position (meta to -NMe₂) | The -NMe₂ group is protonated to the meta-directing -N⁺HMe₂ group in strong acid. stackexchange.comorgsyn.orgdoubtnut.com |

| Halogenation | NBS or Br₂ in CCl₄ | 4-position (para to -NMe₂) | The -NMe₂ group is a strong ortho, para-director and is not protonated under these conditions. |

C-H Functionalization Reactions

In modern organic synthesis, the targeted functionalization of otherwise inert C-H bonds is a powerful strategy. This compound is structurally well-suited to participate in such reactions, specifically as a substrate that utilizes its inherent functional groups to direct a catalyst.

Role as a Bidentate Directing Group in Transition Metal Catalysis

The 2-(methylthio)aniline (B147308) framework is an effective bidentate directing group in transition metal-catalyzed C-H functionalization reactions. rsc.org The nitrogen of the amino group and the sulfur of the methylthio group can coordinate simultaneously to a metal center, such as palladium(II), forming a stable five-membered ring intermediate known as a palladacycle. This chelation effect positions the metal catalyst in close proximity to the C-H bond at the 6-position (ortho to the amino group), facilitating its activation and subsequent functionalization.

This directed C-H activation strategy has been employed for various transformations, including:

Arylation: Coupling with aryl halides or other aryl sources to form C-C bonds. nih.govresearchgate.net

Alkylation: Introduction of alkyl groups.

Thiolation: Formation of C-S bonds. rsc.org

The use of 2-(methylthio)aniline and its derivatives as directing groups allows for high regioselectivity in C-H functionalization, providing a streamlined route to complex substituted anilines that would be difficult to access through traditional electrophilic substitution methods. rsc.org

| Reaction Type | Catalyst System (Example) | Coupling Partner | Functionalized Position |

| C-H Arylation | Pd(OAc)₂ / Ligand | Aryl Iodide | ortho to Amino Group (C6) |

| C-H Alkenylation | [RhCp*Cl₂]₂ / AgSbF₆ | Alkene | ortho to Amino Group (C6) |

| C-H Thiolation | Pd(OAc)₂ | Diaryl Disulfide | ortho to Amino Group (C6) |

Alkylation and Methylation Selectivity at Nitrogen and Sulfur Centers

Both the nitrogen and sulfur atoms in this compound possess lone pairs of electrons and can act as nucleophiles, making them susceptible to alkylation. The selectivity of methylation at the nitrogen versus the sulfur center can be controlled by the choice of the methylating agent, a principle often explained by Hard and Soft Acid and Base (HSAB) theory. nottingham.ac.uksmolecule.com

According to HSAB theory, hard nucleophiles prefer to react with hard electrophiles, while soft nucleophiles prefer to react with soft electrophiles. In this compound, the nitrogen atom is a harder nucleophilic center than the sulfur atom.

N-Methylation: To achieve selective methylation on the nitrogen atom, a "hard" methylating agent is used. Trimethyloxonium (B1219515) tetrafluoroborate (B81430) ([ (CH₃)₃O]BF₄) is an example of a hard electrophile. Its reaction with this compound would lead to the formation of the quaternary ammonium (B1175870) salt, [2-(methylthio)phenyl]trimethylammonium tetrafluoroborate. However, since the nitrogen is already dimethylated, further N-methylation is less common than S-methylation unless under specific conditions. A related reaction is the S-methylation of the parent 2-(methylthio)aniline followed by N-methylation.

S-Methylation: Selective methylation on the softer sulfur atom is achieved using a "soft" methylating agent. smolecule.com Methyl iodide (CH₃I) is a classic soft electrophile. Its reaction with this compound results in the formation of the sulfonium (B1226848) salt, [2-(dimethylamino)phenyl]dimethylsulfonium iodide. smolecule.com

This selectivity allows for the controlled synthesis of either ammonium or sulfonium salts derived from the parent molecule, which can then be used in further synthetic transformations.

| Target Site | Reagent Type | Example Reagent | Rationale (HSAB Theory) |

| Sulfur (Soft) | Soft Electrophile | Methyl Iodide (CH₃I) | The soft sulfur nucleophile reacts preferentially with the soft methyl iodide electrophile. smolecule.com |

| Nitrogen (Hard) | Hard Electrophile | Trimethyloxonium Tetrafluoroborate | The hard nitrogen nucleophile reacts preferentially with the hard trimethyloxonium electrophile. smolecule.com |

Competition between N-Methylation and S-Methylation

The reaction of this compound with methylating agents can lead to the formation of two distinct products: a quaternary ammonium salt through N-methylation, or a sulfonium salt via S-methylation. The inherent nucleophilicity of both the tertiary amine and the sulfide dictates that a mixture of products is often possible. The selectivity of the methylation process is highly dependent on the nature of the alkylating agent employed, a principle rooted in the Hard and Soft Acids and Bases (HSAB) theory. The nitrogen atom is considered a "harder" nucleophile compared to the "softer" sulfur atom. Consequently, "hard" alkylating agents preferentially react at the nitrogen center, while "soft" alkylating agents favor the sulfur atom.

Influence of Alkylating Reagents on Product Distribution

The choice of alkylating reagent is a critical determinant of the product distribution in the methylation of this compound. Different reagents exhibit varying degrees of "hardness" or "softness," which in turn directs the site of methylation.

Methyl iodide (MeI) is a classic example of a soft methylating agent. Its reaction with substrates containing both nitrogen and sulfur nucleophiles typically results in preferential S-alkylation. In contrast, reagents like dimethyl sulfate (B86663) (DMS) and, more definitively, trimethyloxonium tetrafluoroborate are considered "harder" methylating agents. These reagents are more inclined to react with the harder nitrogen atom, leading to a greater proportion of the N-methylated quaternary ammonium salt.

Table 1: Predicted Selectivity of Methylating Agents with this compound

| Methylating Agent | Type | Predicted Major Product |

|---|---|---|

| Methyl Iodide (MeI) | Soft | S-Methylation (Sulfonium Salt) |

| Dimethyl Sulfate (DMS) | Intermediate/Hard | Mixture, favoring N-Methylation |

| Trimethyloxonium tetrafluoroborate | Hard | N-Methylation (Quaternary Salt) |

This table is illustrative and based on established principles of chemical reactivity. Precise product ratios would require specific experimental data.

Regioselectivity in Metallation Reactions

Directed ortho-metallation (DoM) is a powerful synthetic strategy that utilizes a directing group to deprotonate a specific ortho-position on an aromatic ring using a strong base, typically an organolithium reagent. In molecules like this compound, both the dimethylamino and methylthio groups can potentially direct metallation. However, studies on related (methylthio)anilines show that the acidity of the protons on the thiomethyl group itself is a significant factor. Research indicates that for ortho- and meta-(methylthio)anilines, lithiation with n-butyllithium occurs preferentially at the thiomethyl carbon rather than the aromatic ring. The use of even stronger bases, such as tert-butyllithium (B1211817) or superbases (e.g., a mixture of butyllithium (B86547) and potassium tert-butoxide), reinforces this selectivity, leading to exclusive metallation at the thiomethyl group due to its higher acidity compared to the ring protons.

Impact of N-Protecting Groups on Metalation Position

For instance, the N-pivaloyl (Piv) group, a bulky amide, is a potent directing group in DoM. When N-pivaloyl-2-(methylthio)aniline is treated with butyllithium, metallation is directed to the thiomethyl carbon. This outcome is consistent even when a stronger superbase is used.

In contrast, the N-tert-butoxycarbonyl (Boc) group behaves differently. N-Boc protected (methylthio)anilines are generally unreactive towards metallation with butyllithium alone. Reaction occurs only with the use of a more powerful superbase, and even then, metallation takes place at the thiomethyl group rather than the aromatic ring. This highlights the nuanced interplay between the directing group's efficacy, the acidity of various protons in the molecule, and the strength of the basic reagent.

Table 2: Regioselectivity in Metallation of N-Protected 2-(Methylthio)aniline Derivatives

| Substrate | Metallating Agent | Position of Metallation |

|---|---|---|

| N-Pivaloyl-2-(methylthio)aniline | n-Butyllithium | Thiomethyl Carbon |

| N-Pivaloyl-2-(methylthio)aniline | Superbase | Thiomethyl Carbon |

| N-Boc-2-(methylthio)aniline | n-Butyllithium | No reaction |

Coordination Chemistry and Ligand Design Incorporating N,n Dimethyl 2 Methylthio Aniline Motifs

Synthesis of Metal Complexes with N,S-Donor Ligands

The synthesis of metal complexes featuring N,S-donor ligands derived from 2-(methylthio)aniline (B147308) and its N,N-dimethylated counterpart is a crucial area of study. This process typically involves the initial preparation of a suitable ligand, often a Schiff base, followed by its reaction with a metal salt.

Preparation of Schiff Base Ligands from 2-(Methylthio)aniline Derivatives

Schiff bases are a class of organic compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. nih.gov They are commonly formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.govfud.edu.ng In the context of N,S-donor ligands, 2-(methylthio)aniline and its derivatives serve as the amine precursor.

The synthesis of Schiff bases from 2-(methylthio)aniline derivatives often involves refluxing the aniline (B41778) compound with a selected aldehyde, such as salicylaldehyde (B1680747) or its substituted variants, in a suitable solvent like ethanol (B145695). ajol.info This reaction leads to the formation of an imine linkage (-C=N-), which is a key feature of Schiff base ligands. nih.govajol.info The resulting Schiff base can then be isolated and characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy. ajol.info For instance, research has reported the synthesis of Schiff bases from 2-(methylthio)aniline and salicylaldehydes substituted with groups like 3-OCH3, Br, Cl, and di-tert-butyl. ajol.inforesearchgate.net

Complexation with Transition Metals

Once the Schiff base ligand is prepared, it can be reacted with a variety of transition metal salts to form coordination complexes. The N,S-donor atoms of the ligand coordinate with the metal center, leading to the formation of stable complexes. nih.govscience.gov Transition metals such as copper(II), cobalt(II), nickel(II), ruthenium(II), lead(II), and gold(I) have been successfully complexed with ligands derived from 2-(methylthio)aniline. researchgate.netscience.govweizmann.ac.il

The complexation reaction is typically carried out by mixing the ligand and the metal salt in a suitable solvent. The resulting metal complex can then be precipitated, filtered, and purified. The stoichiometry of the complexes, often found to be in a 1:2 metal-to-ligand ratio, can be determined through elemental analysis. fud.edu.ngnih.gov The coordination of the ligand to the metal ion is confirmed by comparing the infrared spectra of the free ligand and the metal complex, where shifts in the characteristic vibrational frequencies, such as the azomethine C=N stretch, indicate coordination. fud.edu.ng

Structural Analysis of Coordination Complexes

The structural elucidation of coordination complexes is paramount to understanding their properties and potential applications. Techniques such as X-ray crystallography provide detailed insights into the three-dimensional arrangement of atoms within the complex.

Chelate Ring Formation and Conformation

A key feature of coordination complexes formed with polydentate ligands, such as the Schiff bases derived from 2-(methylthio)aniline, is the formation of chelate rings. mathabhangacollege.ac.innumberanalytics.com A chelate ring is a cyclic structure formed when a ligand binds to a central metal atom through two or more donor atoms. numberanalytics.com This chelation significantly enhances the thermodynamic stability of the complex, an observation known as the chelate effect. libretexts.org

Elucidation of Coordination Geometry and Stereochemistry

The coordination geometry of a metal complex describes the spatial arrangement of the ligands around the central metal ion. The nature of the metal ion and the ligand, as well as steric and electronic factors, influence the resulting geometry. scirp.org For complexes with N,S-donor ligands derived from 2-(methylthio)aniline, various coordination geometries have been observed.

For example, copper(II) complexes have been found to exhibit tetragonally distorted square-planar or square pyramidal geometries. researchgate.netscirp.org In a square pyramidal geometry, the copper ion is coordinated to four donor atoms in the basal plane and one in the apical position. scirp.org Nickel(II) complexes with similar Schiff base ligands have been reported to adopt a square-planar geometry. researchgate.net The stereochemistry of the complex, which refers to the three-dimensional arrangement of the ligands, is also a crucial aspect determined by the coordination geometry.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes derived from N,N-Dimethyl-2-(methylthio)aniline and related ligands are crucial for understanding their structure, bonding, and potential applications. These properties are primarily dictated by the nature of the metal ion, its coordination environment, and the electronic characteristics of the ligand.

Electronic Absorption Spectra and Redox Behavior

The electronic absorption spectra of metal complexes provide valuable insights into the d-orbital splitting and the nature of electronic transitions within the molecule. For complexes involving ligands like this compound, the spectra typically exhibit bands arising from d-d transitions, intra-ligand transitions, and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) events.

In a study of related 2-(methylthio)aniline (2MA) complexes, the electronic spectra for Co(II), Ni(II), and Cu(II) complexes were found to differ between their solid forms and solutions, indicating sensitivity to the coordination environment. core.ac.uk The spectroscopic data for solid Co(II) and Ni(II) complexes, which have a 1:2 metal-to-ligand stoichiometry (ML2Cl2), are generally indicative of tetragonally distorted octahedral structures. core.ac.uk For instance, Ni(II) complexes often display absorption bands assignable to transitions like ³A₂g → ³T₁g(P), ³A₂g → ³T₁g, and ³A₂g → ³T₂g, which are characteristic of an octahedral environment. researchgate.net Similarly, Cu(II) complexes may show absorptions around 375 nm and 950 nm, attributed to MLCT and the ²Eg → ²T₂g transition of a distorted octahedral geometry, respectively. ekb.eg The UV-Vis spectra of such complexes confirm n → π* and π→π* intra-ligand transitions. pnu.ac.ir

The redox behavior of these complexes is influenced by the electron-donating properties of the ligand. The presence of the dimethylamino and methylthio groups on the this compound ligand can render it redox-active. In related systems, it has been shown that amino groups on a ligand backbone can be oxidized, which in turn dramatically affects the donating properties of the ligand. mdpi.com For example, the oxidation may occur on the ligand rather than the metal center, depending on the relative redox potentials. mdpi.com The redox potential of the complex is a key parameter; for instance, in complexes with easily oxidizable metal centers like Mn(I), the initial oxidation occurs at the metal, whereas in other cases, the ligand is oxidized first. mdpi.com

Table 1: Representative Electronic Transitions in Transition Metal Complexes

| Metal Ion | Geometry | Typical Absorption Bands (nm) | Assignment |

| Ni(II) | Octahedral | 638, 690, 658 | ³A₂g→ ³A₁g(P), ³A₂g→ ³T₁g, ³A₂g → ³T₂g |

| Cu(II) | Distorted Octahedral | 375, 950 | MLCT, ²Eg → ²T₂g |

| Co(II) | Octahedral | - | d-d transitions characteristic of Co(II) researchgate.net |

Magnetic Susceptibility Studies

Magnetic susceptibility measurements are a fundamental tool for determining the number of unpaired electrons in a metal complex, which provides information about the oxidation state and the geometry of the metal center.

Many transition metal complexes with thioether-amine ligands are paramagnetic. researchgate.net For example, studies on a range of Co(II), Ni(II), and Cu(II) complexes have reported paramagnetic behavior, with magnetic moment values ranging from 1.82 to 6.0 Bohr Magnetons (B.M.). researchgate.net A Cr(III) complex was found to have a magnetic moment of 3.88 B.M., confirming the presence of three unpaired electrons consistent with an octahedral geometry. ekb.eg In contrast, zinc complexes, having a d¹⁰ configuration, are typically diamagnetic. researchgate.net The electrolytic nature of the complexes can also be determined, with studies showing that Co(II) and Cu(II) complexes of 2-(methylthio)aniline behave as non-electrolytes, while Ni(II) complexes act as 1:1 electrolytes, suggesting different coordination formulas in solution. core.ac.uk These magnetic data are essential for confirming the structures proposed based on spectroscopic evidence. core.ac.ukresearchgate.net

Ligand Modification and its Impact on Coordination Properties

Effect of Aromatic Ring Substituents on Ligand Donor Strength

The electronic properties of the this compound ligand can be systematically tuned by introducing various substituents onto the aromatic ring. These substituents significantly influence the electron density on the donor nitrogen and sulfur atoms, thereby modulating the ligand's donor strength and the properties of the resulting metal complexes.

The nature of the substituent—whether it is electron-donating or electron-withdrawing—has a predictable effect. Electron-donating groups, such as methoxy (B1213986) (-MeO) or methyl (-Me), increase the electron density on the aniline ring. This enhancement of electron density is transmitted to the amino nitrogen, increasing its basicity and donor capability. An increase in donor strength generally leads to a more stable metal-ligand bond. The NMe₂ group itself is considered a strong electron-donating substituent. db-thueringen.de

Conversely, electron-withdrawing substituents, such as nitro (-NO₂) or chloro (-Cl), pull electron density away from the aromatic ring and the donor atoms. This reduction in electron density decreases the ligand's donor strength. On the basis of resonance theory, electron-withdrawing groups, particularly at the para position, favor quinoid-like resonance structures that can lead to a more planar geometry and altered C-N bond lengths.

The electronic effects of these substituents can be quantified and correlated with various molecular parameters. Hammett σ constants are traditionally used to represent these electronic influences. Studies on substituted anilines have shown good correlations between Hammett constants and properties like the C-N bond length, the out-of-plane angle of the amino group, and the pKa of the amino group. Electron-donating substituents tend to increase the C-N bond length and the pKa, while electron-withdrawing groups have the opposite effect. This principle directly applies to the coordination context, where a higher pKa correlates with stronger ligand donor strength. A study on thiomethylated aniline derivatives, including those with -Me, -MeO, -Cl, -Br, and -NO₂ substituents, investigated these effects on the resulting metal complexes. core.ac.uk

Table 2: Influence of Aromatic Substituents on Aniline Ligand Properties

| Substituent Type | Example Substituents | Effect on Electron Density at Donor Atom | Impact on Ligand Donor Strength |

| Electron-Donating | -NMe₂, -MeO, -Me | Increases | Increases |

| Electron-Withdrawing | -NO₂, -Cl, -Br | Decreases | Decreases |

This systematic modification allows for the fine-tuning of the electronic environment around the metal center, which in turn influences the redox potentials, electronic spectra, and catalytic activity of the complexes. db-thueringen.de

Computational Chemistry and Theoretical Investigations of N,n Dimethyl 2 Methylthio Aniline

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies are essential for elucidating the three-dimensional structure and conformational possibilities of N,N-Dimethyl-2-(methylthio)aniline. These methods model the molecule's electronic structure to determine its most stable geometric arrangements.

Theoretical investigations into aniline (B41778) derivatives frequently employ Density Functional Theory (DFT) and Hartree-Fock (HF) methods to approximate solutions to the Schrödinger equation. researchgate.netresearchgate.net DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in calculating molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov The Hartree-Fock method, while being a more foundational ab initio approach, provides a qualitative understanding of molecular orbitals and is often a starting point for more complex calculations. researchgate.netresearchgate.net

For this compound, these calculations would involve selecting a basis set, such as 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. researchgate.net Such studies on related molecules have been crucial for understanding hyper-conjugative interactions and charge delocalization by analyzing the molecule's natural bond orbitals (NBO). nih.gov

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating the forces on each atom and adjusting their positions until a stable structure, or conformer, is found. researchgate.net The presence of rotatable bonds—specifically the C-N bond of the dimethylamino group and the C-S bond of the methylthio group—means the molecule can exist in several different spatial arrangements.

Conformational analysis of similar molecules, such as N,N-diethyl-2-[(4'-substituted) phenylthio]acetamides, has been performed using DFT calculations to identify the most stable conformers in both the gas phase and in solution. nih.gov These studies typically reveal the existence of multiple stable conformations (e.g., gauche and cis) that are close in energy. nih.gov A similar analysis for this compound would map its conformational landscape, identifying the global minimum energy structure and the energy barriers between different conformers. The relative orientation of the dimethylamino and methylthio groups with respect to the phenyl ring would be the primary determinant of conformational stability.

| Conformer | Key Dihedral Angles (Predicted) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | C-C-S-C ≈ ±90° C-C-N-C ≈ 0°/180° | 0.00 | The most stable structure, likely featuring a non-planar arrangement of the methylthio group to minimize steric hindrance. |

| Local Minimum 1 | C-C-S-C ≈ 0°/180° C-C-N-C ≈ ±90° | 1.5 - 3.0 | A less stable conformer with a different orientation of the substituent groups. |

| Local Minimum 2 | C-C-S-C ≈ 0° C-C-N-C ≈ 0° | > 4.0 | A higher energy conformer, likely destabilized by significant steric clash between the substituent groups. |

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a molecule. For this compound, analyzing its electronic structure provides insight into its reactivity, polarity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

In this compound, the electron-donating dimethylamino and methylthio groups are expected to raise the energy of the HOMO, while the aromatic ring influences both frontier orbitals. DFT calculations are used to compute the energies of these orbitals and visualize their spatial distribution. nih.govresearchgate.net The analysis reveals that charge transfer can occur within the molecule, which is a key aspect of its electronic behavior. nih.gov

| Parameter | Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.0 | Represents the electron-donating capacity. Primarily localized on the aniline nitrogen and sulfur atoms. |

| ELUMO | -0.5 to -1.0 | Represents the electron-accepting capacity. Primarily localized on the π-system of the phenyl ring. |

| Energy Gap (ΔE) | 4.5 to 5.5 | Indicates the molecule's chemical reactivity and stability. A larger gap implies higher stability. |

The distribution of electron density in a molecule determines its polarity, which is quantified by the dipole moment. Theoretical calculations can map the partial charges on each atom, providing a detailed picture of charge distribution. For the related isomer, p-methylthio-N,N-dimethylaniline, calculations revealed a low ground state dipole moment of 1.9 D. researchgate.net This suggests a modest separation of charge in the molecule. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for predicting reactivity, as it highlights electron-rich and electron-poor regions. In an MEP map, areas of negative potential (typically colored red) indicate electron-rich sites that are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would show the most negative potential localized around the nitrogen atom of the dimethylamino group and the sulfur atom of the methylthio group, due to their lone pairs of electrons. These sites would be the primary centers for interactions with electrophiles. The hydrogen atoms of the methyl groups and the aromatic ring would exhibit regions of positive potential. Such maps provide a clear, visual correlation between electronic structure and chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer Mechanisms

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and intramolecular interactions. wikipedia.org It interprets the complex many-electron wavefunction in terms of localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. nih.govmaterialsciencejournal.org Deviations from this idealized Lewis structure, revealed by interactions between filled (donor) and empty (acceptor) orbitals, are key to understanding molecular stability and electronic properties like intramolecular charge transfer (ICT). materialsciencejournal.org

The stability a molecule gains from these electron delocalization events can be quantified using second-order perturbation theory. The interaction energy, E(2), between a donor NBO (i) and an acceptor NBO (j) is a measure of the charge transfer tendency. materialsciencejournal.org In molecules featuring both electron-donating and electron-accepting groups, these ICT processes are fundamental to their chemical and photophysical behavior. nih.govossila.com

For this compound, both the dimethylamino group [-N(CH₃)₂] and the methylthio group [-SCH₃] are considered electron-donating substituents on the aniline ring. The nitrogen and sulfur atoms possess lone pairs of electrons that can act as potent donors. The primary ICT mechanisms in this molecule are expected to involve the delocalization of these lone pairs into the antibonding π* orbitals of the phenyl ring.

A theoretical NBO analysis would identify the key donor-acceptor interactions. The most significant contributions would likely be:

n(N) → π(C-C):* Delocalization of the nitrogen lone pair into the aromatic ring's π-system. The -N(CH₃)₂ group is a strong electron donor, and this interaction is typically a major contributor to the electronic structure of dimethylanilines.

n(S) → π(C-C):* Delocalization of a sulfur lone pair into the phenyl ring. While the methylthio group is also a donor, its effect and the specific energy of this interaction compared to the nitrogen donor would be a key finding of a computational study.

Theoretical Predictions of Spectroscopic Properties

Computational methods are indispensable for predicting and interpreting the spectroscopic characteristics of molecules. Techniques based on Density Functional Theory (DFT) are widely used to calculate vibrational, nuclear magnetic resonance, and electronic spectra with a high degree of accuracy. researchgate.netsphinxsai.com

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the normal modes of vibration. These calculations are crucial for assigning experimental spectral bands to specific molecular motions. sphinxsai.com

For this compound, DFT calculations, often using the B3LYP functional, would provide a set of harmonic vibrational frequencies. sphinxsai.com While no specific computational study for this molecule is available, a theoretical investigation of the parent molecule, N,N-dimethylaniline (NNDMA), provides a basis for expected results. sphinxsai.com The key vibrational modes would include:

C-H vibrations: Aromatic C-H stretching modes are expected above 3000 cm⁻¹. sphinxsai.com

Ring vibrations: C-C stretching vibrations within the phenyl ring typically appear in the 1400–1650 cm⁻¹ region. sphinxsai.com

C-N vibrations: The stretching of the C-N bond connecting the dimethylamino group to the ring is a characteristic mode.

-SCH₃ group vibrations: The C-S stretching and CH₃ rocking and stretching modes associated with the methylthio group would also be present.

A comparative analysis between the calculated spectrum of this compound and that of N,N-dimethylaniline would highlight the influence of the ortho-methylthio substituent on the vibrational modes of the phenyl ring and the amino group.

Table 1: Selected Theoretical Vibrational Frequencies for the Related Compound N,N-Dimethylaniline (NNDMA) This table is based on data for a related compound and serves as an illustrative example.

| Assignment | Calculated Frequency (cm⁻¹) sphinxsai.com | Experimental FT-IR (cm⁻¹) sphinxsai.com | Experimental FT-Raman (cm⁻¹) sphinxsai.com |

|---|---|---|---|

| Ring C-C Stretch | 1578 | 1577 | - |

| Ring C-C Stretch | 1500 | 1509 | 1520 |

| C-H in-plane bend | 1231 | - | 1231 |

| Ring deformation | 704 | - | 704 |

| Ring deformation | 554 | 554 | 554 |

Predicting NMR spectra through computational methods, most notably the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool for structure verification. These calculations provide theoretical chemical shifts (δ) for ¹H and ¹³C nuclei that can be compared directly with experimental data.

While no GIAO study for this compound has been reported, experimental NMR data for the compound have been published. rsc.org A theoretical study would involve optimizing the molecule's geometry and then performing a GIAO calculation, typically using a DFT method, to predict the shielding tensors for each nucleus, which are then converted to chemical shifts. Such a study would be valuable for confirming the assignment of the experimental signals, especially for the aromatic carbons, whose chemical shifts are sensitive to the electronic effects of the substituents.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for this compound Data obtained in CDCl₃. rsc.org

| Nucleus | Assignment | Experimental Chemical Shift (ppm) rsc.org |

|---|---|---|

| ¹H | Aromatic | 7.22 – 6.81 (m, 4H) |

| ¹H | N(CH₃)₂ | 2.76 (s, 6H) |

| ¹H | SCH₃ | 2.44 (s, 3H) |

| ¹³C | Aromatic (C-N) | 150.88 |

| ¹³C | Aromatic (C-S) | 134.28 |

| ¹³C | Aromatic (CH) | 124.82, 124.55, 123.89, 119.05 |

| ¹³C | N(CH₃)₂ | 44.27 |

| ¹³C | SCH₃ | 14.71 |

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. researchgate.net It predicts the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. The calculations also yield the oscillator strength (f) for each transition, which relates to the intensity of the absorption band, and identify the molecular orbitals involved in the transition (e.g., HOMO → LUMO). researchgate.net

For this compound, a TD-DFT study would reveal the nature of its electronic transitions. The spectrum is expected to be dominated by π → π* transitions within the aromatic system. The electron-donating -N(CH₃)₂ and -SCH₃ groups are known to cause a bathochromic (red) shift in the absorption bands of the benzene (B151609) ring. The primary absorption bands for N,N-dimethylaniline occur around 251 nm and 299 nm. aatbio.com A TD-DFT calculation on this compound would elucidate how the additional methylthio group modifies these transitions, likely causing further shifts in the absorption maxima and potentially introducing new charge-transfer character to the excitations.

Nonlinear Optical (NLO) Properties Investigations

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. bohrium.combohrium.com A key feature of many NLO materials is a "push-pull" structure, where an electron-donor group is connected to an electron-acceptor group through a π-conjugated system, facilitating intramolecular charge transfer. bohrium.com

The first-order hyperpolarizability (β) is the molecular property responsible for second-order NLO phenomena like second-harmonic generation. Computational chemistry provides a direct route to calculating this property. bohrium.com Theoretical studies on substituted anilines have shown that the magnitude of β is highly dependent on the nature and position of the substituents. bohrium.commq.edu.au

This compound contains two electron-donating groups, the N,N-dimethylamino group and the methylthio group. While it lacks a strong electron-acceptor group, the delocalization of electrons from the donor groups into the π-system of the ring can still lead to a non-zero hyperpolarizability.

Theoretical investigations on related systems have established several key principles:

The N,N-dimethylamino group is a more powerful electron donor than the unsubstituted amino group (-NH₂), leading to enhanced hyperpolarizability. bohrium.commq.edu.au

The presence of electron-donating groups generally increases the molecule's polarizability and hyperpolarizability.

The largest hyperpolarizabilities are typically achieved in molecules with strong donor and acceptor groups situated at opposite ends of the conjugated system (e.g., at the 1 and 4 positions). mq.edu.au

Structure-Property Relationships for Enhanced NLO Response

Theoretical studies on analogous molecular structures, such as various substituted anilines and N,N-dimethylanilines, have established key principles that govern their NLO response. These studies, often employing computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide a framework for predicting how molecular modifications might enhance NLO properties. bohrium.com

A critical factor in the NLO response of these "push-pull" systems is the intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group, facilitated by a π-conjugated system. bohrium.com In the case of this compound, the N,N-dimethylamino group serves as a potent electron donor. The presence of this group, as opposed to an unsubstituted amino group (-NH2), is known to significantly enhance the first-order hyperpolarizability (a measure of the NLO response). bohrium.com

Furthermore, the conjugation length of the π-system is another determinant of NLO activity. bohrium.com While the benzene ring provides a basic conjugated path, extending this conjugation could potentially lead to a greater NLO response.

Detailed Research Findings and Data Tables

A thorough search of scientific databases reveals a lack of specific computational studies that have reported on the NLO properties of this compound. As a result, no data tables containing calculated values for parameters such as:

First-order hyperpolarizability (β)

Dipole moment (μ)

Polarizability (α)

HOMO-LUMO energy gap

could be compiled for this specific compound. Such data is essential for a quantitative understanding of its NLO potential and for making direct comparisons with other NLO materials. Without these dedicated theoretical investigations, any discussion of the structure-property relationships for enhanced NLO response in this compound remains speculative and based on extrapolations from more broadly studied classes of compounds.

Advanced Applications in Chemical Synthesis and Materials Science Research

Synthetic Precursors for Complex Chemical Architectures

The strategic placement of the dimethylamino and methylthio groups on the aniline (B41778) ring makes N,N-Dimethyl-2-(methylthio)aniline a highly useful precursor for constructing intricate molecular frameworks.

Building Blocks in Fine Organic Synthesis

In the realm of fine organic synthesis, this compound serves as a fundamental building block for more complex molecules. Its chemical structure, featuring a tertiary amine and a methylthio substituent, provides multiple reactive sites for further functionalization. smolecule.com Organic chemists utilize this compound to introduce the N,N-dimethyl-2-(methylthio)phenyl moiety into larger structures, which can be crucial for the synthesis of specialized chemicals, including those used in the pharmaceutical and agrochemical industries. smolecule.com The presence of both nitrogen and sulfur atoms allows for a variety of chemical transformations, making it a versatile starting material.

Intermediates in the Synthesis of Diverse Heterocyclic Systems

The reactivity of this compound makes it a valuable intermediate in the synthesis of a wide array of heterocyclic compounds. These cyclic structures are integral to many biologically active molecules and functional materials.

Pyrido[1,2-a]pyrimidines: While direct synthesis of pyrido[1,2-a]pyrimidines from this compound is not extensively documented, the broader class of substituted anilines is crucial for constructing such fused heterocyclic systems. The synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) analogs, for instance, has been achieved through the Buchwald-Hartwig coupling of substituted anilines with a protected brominated pyrido[2,3-d]pyrimidine core. nih.gov This highlights the general utility of aniline derivatives in building complex heterocyclic frameworks.

Thiadiazoles: Thiadiazoles, a class of five-membered heterocyclic compounds containing nitrogen and sulfur, exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. nih.govekb.egnih.gov The synthesis of various thiadiazole derivatives often involves the cyclization of thiosemicarbazides, which can be prepared from substituted anilines. nih.gov Although a direct synthetic route from this compound to thiadiazoles is not explicitly detailed in the provided context, its structural elements are relevant to the synthesis of thiadiazole precursors.

Oxindoles: Oxindoles are another important class of heterocyclic compounds that form the core of numerous natural products and bioactive molecules. orgsyn.org The synthesis of 3-substituted oxindoles can be achieved through the cyclization of anilides. orgsyn.org While the direct use of this compound in this specific context is not mentioned, substituted anilines are key starting materials for preparing the necessary anilide precursors.

Role in Agrochemical Synthesis Research

Directing Groups in Catalytic Reactions

A significant application of this compound and its parent compound, 2-(methylthio)aniline (B147308), lies in their ability to act as directing groups in transition metal-catalyzed reactions. This function allows for highly selective transformations of otherwise unreactive C-H bonds.

Palladium-Catalyzed C-H Functionalization

In palladium-catalyzed reactions, the 2-(methylthio)aniline (MTA) group has proven to be an effective directing group for the functionalization of C(sp³)–H bonds. rsc.orgnih.govchem960.com This is particularly valuable for the selective modification of N-methylated amino acids and peptides. rsc.orgnih.govchem960.com The MTA directing group facilitates mono-arylation at the β-position with high yields and selectivity, avoiding the formation of undesired side products. rsc.orgnih.gov This protocol is also applicable to the introduction of functionalized side chains onto dipeptides. rsc.org A key advantage of the MTA directing group is its facile removal, yielding valuable free carboxylic acids. rsc.orgnih.gov

Furthermore, a palladium complex with 2-(methylthio)aniline as a bidentate (S,N) ligand has been shown to be a highly efficient and stable catalyst for Suzuki-Miyaura C-C coupling reactions in water, an environmentally friendly solvent. nih.gov This catalytic system demonstrates high turnover numbers for the coupling of various aryl bromides with phenylboronic acid under mild conditions. nih.gov The use of an S,O-ligand in palladium catalysis has also enabled highly para-selective C–H olefination of aniline derivatives. nih.gov

Exploration in Materials Science and Optoelectronics

The unique electronic properties arising from the interplay of the electron-donating dimethylamino group and the sulfur-containing methylthio group make this compound an intriguing candidate for research in materials science and optoelectronics.

Aniline derivatives are fundamental components in the synthesis of organic functional materials, including fluorescent dyes and materials with potential optoelectronic applications. nih.govnih.gov The introduction of donor and acceptor groups onto a conjugated system can give rise to materials with interesting photophysical properties. nih.gov While specific studies focusing solely on this compound in this context are limited, the broader class of functionalized anilines is actively investigated for these applications. For instance, the synthesis of pyrene (B120774) derivatives with donor-acceptor architectures for potential optoelectronic materials has been achieved using palladium-catalyzed N-arylation. nih.gov The structural features of this compound suggest its potential as a building block for creating novel organic materials with tailored electronic and optical properties.

Design of Compounds with Nonlinear Optical Properties

The quest for advanced materials for photonic and optoelectronic applications has driven significant research into organic molecules with large nonlinear optical (NLO) properties. A key strategy in designing such molecules is the creation of "push-pull" systems, which typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT), which is fundamental to NLO activity.

Theoretical studies on a series of anilines and N,N-dimethylanilines have demonstrated that the N,N-dimethylamino group is a powerful electron donor that significantly enhances NLO properties. researchgate.netresearchgate.net The NLO response, particularly the first-order hyperpolarizability (a measure of a molecule's second-order NLO activity), is greatly influenced by the strength of the donor and acceptor groups. researchgate.net Research has shown that changing a primary amino group (-NH₂) to a tertiary N,N-dimethylamino group (-N(CH₃)₂) enhances the NLO response. researchgate.netresearchgate.net

In the context of this compound, the N,N-dimethylamino moiety serves as the crucial electron-donating "push" component. To complete the NLO-active design, this donor would be coupled with a suitable electron-accepting group (the "pull") at a position that allows for effective charge transfer across the aniline ring. The presence of the methylthio (-SCH₃) group can also modulate the electronic properties of the system. researchgate.net By strategically incorporating strong acceptor groups (such as -NO₂, -CN, or -CHO) and extending the π-conjugation length, molecules with high first-order hyperpolarizability can be rationally designed. researchgate.netresearchgate.net Calculations have confirmed that N,N-dimethylaniline derivatives exhibit non-zero second hyperpolarizabilities, indicating third-order NLO behavior. researchgate.net This design principle underscores the potential of this compound as a foundational structure for creating new, efficient organic NLO materials.

Investigation of Potential for Semiconductor Applications

Conducting polymers have emerged as a significant class of materials for electronic applications due to their unique combination of properties, such as electrical conductivity, ease of synthesis, and good environmental stability. semanticscholar.org Polyaniline (PANI) and its derivatives are among the most extensively studied conducting polymers, possessing semiconductor-like properties that make them suitable for a variety of applications, including sensors, light-emitting diodes, and antistatic coatings. mdpi.commdpi.comnih.gov

The electrical properties of these polymers arise from their conjugated π-electron systems, which allow for the movement of charge carriers along the polymer backbone upon doping. semanticscholar.org N,N-Dimethylaniline is a derivative of aniline, and its polymeric forms are of interest for their potential semiconductor applications. Research on copolymers incorporating N,N-dimethylaniline has shown that these materials can function as semiconductors. For instance, a nanocomposite synthesized from a copolymer of N-Methyl pyrrole (B145914) (NMPy) and N,N-Dimethyl aniline (NDMA) was developed and characterized for its electrical properties.

While PANI itself can suffer from poor solubility, which limits its processability, the incorporation of derivatives can improve these characteristics. mdpi.comnih.gov The inclusion of the N,N-dimethylaniline moiety into polymer chains is a strategy to create processable and electrochemically stable semiconductor materials. nih.gov Given that this compound is a substituted N,N-dimethylaniline, it represents a monomer that could be polymerized or copolymerized to create novel functional polymers. The inherent electronic characteristics of the N,N-dimethylaniline core suggest that polymers derived from it could exhibit the semiconductor behavior necessary for applications in flexible electronics and organic electronic devices.

Studies in Bioinorganic Chemistry and Molecular Interactions (Focus on Ligand/Complex Properties)

The ability of this compound to act as a bidentate ligand, coordinating through both the aniline nitrogen and the thioether sulfur, makes it a subject of interest in bioinorganic chemistry. The formation of metal complexes with such ligands can lead to novel properties, including specific molecular interactions with biological targets like DNA and enhanced antimicrobial activity.

The interaction between metal complexes and DNA is a cornerstone of research into the development of new therapeutic agents and molecular probes. mdpi.commdpi.com Metal complexes can bind to DNA through several modes, including covalent binding, electrostatic interactions, and non-covalent interactions such as intercalation or groove binding. Intercalation involves the stacking of a planar aromatic ligand between the base pairs of the DNA double helix, while groove binding involves the complex fitting into the minor or major grooves of DNA. mdpi.com

Studies on metal complexes with aniline derivatives and other aromatic ligands have provided a framework for understanding these interactions. For example, silver(I) complexes containing bis(benzimidazol-2-ylmethyl)aniline ligands have been shown to bind to DNA via an intercalation mode. Similarly, palladium(II) complexes with phosphorus Schiff base ligands have demonstrated significant DNA-binding affinity, which is crucial for their potential cytotoxic activity against cancer cells. The binding mode is typically investigated using techniques like UV-Visible absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements. A red shift and hypochromism in the absorption spectrum upon addition of DNA are often indicative of intercalation.

While specific studies on DNA binding of metal complexes derived from this compound are not detailed in the provided sources, the principles from related compounds are directly applicable. As a bidentate SN-donor ligand, it can form stable complexes with various transition metals (e.g., Cu(II), Ni(II), Pd(II)). The resulting complexes, featuring the aniline aromatic system, would be prime candidates for DNA interaction studies to determine their binding constants, preferred binding modes, and potential as DNA-targeting agents.

There is a growing interest in the antimicrobial properties of metal complexes, as they often exhibit enhanced activity compared to the free ligands from which they are derived. This enhancement is frequently explained by chelation theory, which posits that the chelation of a metal ion to a ligand reduces the polarity of the metal ion and increases the lipophilicity of the complex. This allows the complex to more easily penetrate the lipid membranes of microorganisms, disrupting cellular processes. mdpi.com

Research on copper(II) complexes with ligands structurally similar to this compound, such as 2-(methylthiomethyl)anilines and other ortho-substituted methylthioanilines, has demonstrated significant antimicrobial activity. researchgate.netresearchgate.net These SN-donor ligands coordinate with Cu(II) to form complexes that have been screened against a range of bacterial and fungal strains. researchgate.netmdpi.com